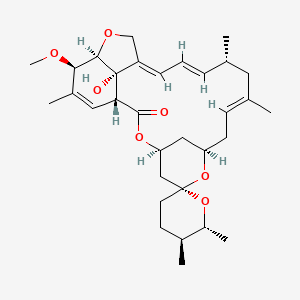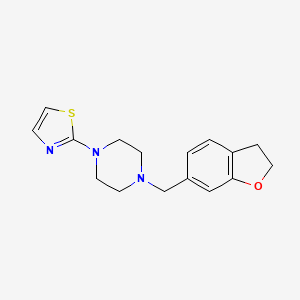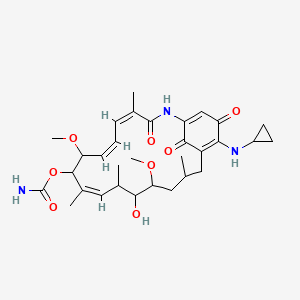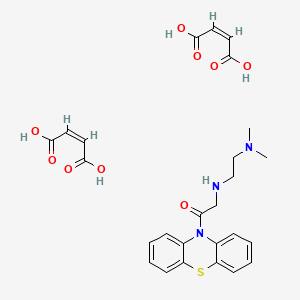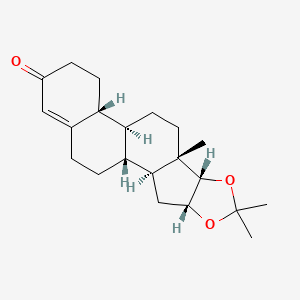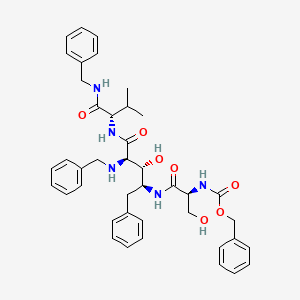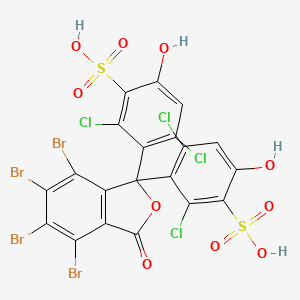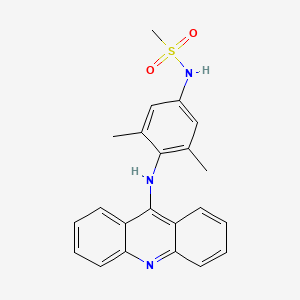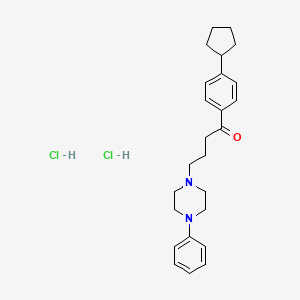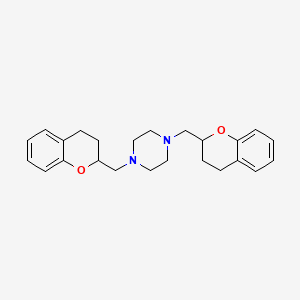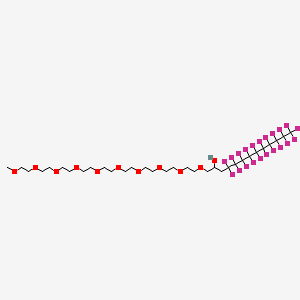
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol is a complex fluorinated ether alcohol. Compounds of this nature are often used in various industrial applications due to their unique chemical properties, such as high thermal stability and resistance to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Fluorination: Introduction of fluorine atoms into the molecular structure.
Ether Formation: Creation of ether linkages through reactions such as Williamson ether synthesis.
Alcohol Introduction: Incorporation of hydroxyl groups through reactions like hydrolysis or reduction.
Industrial Production Methods
Industrial production may involve:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Processing: Continuous introduction of reactants and removal of products to maintain steady-state conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups back to alcohols.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing fluorine atoms.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Solvents: Employed as solvents in high-temperature reactions.
Biology
Biomolecular Probes: Utilized in the study of biological systems due to their unique interaction with biomolecules.
Medicine
Drug Delivery: Potential use in drug delivery systems due to their stability and biocompatibility.
Industry
Coatings: Applied in coatings for their resistance to chemicals and heat.
Lubricants: Used as high-performance lubricants in extreme conditions.
Mechanism of Action
The compound exerts its effects through:
Molecular Interactions: Strong interactions with other molecules due to the presence of fluorine atoms.
Pathways Involved: Involvement in pathways related to chemical stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
Perfluoropolyethers: Similar in structure but with different functional groups.
Fluorinated Alcohols: Compounds with similar fluorination but different backbone structures.
Uniqueness
Thermal Stability: Higher thermal stability compared to non-fluorinated counterparts.
Chemical Resistance: Greater resistance to chemical reactions due to extensive fluorination.
Properties
CAS No. |
93776-07-9 |
|---|---|
Molecular Formula |
C32H45F21O11 |
Molecular Weight |
1004.7 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]tridecan-2-ol |
InChI |
InChI=1S/C32H45F21O11/c1-55-2-3-56-4-5-57-6-7-58-8-9-59-10-11-60-12-13-61-14-15-62-16-17-63-18-19-64-21-22(54)20-23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)29(45,46)30(47,48)31(49,50)32(51,52)53/h22,54H,2-21H2,1H3 |
InChI Key |
PQQMYDRGSSPSSH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


